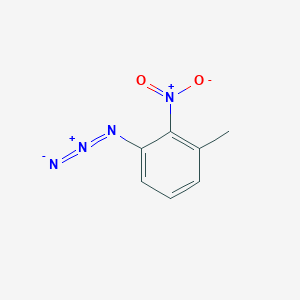![molecular formula C18H18FN5O2 B3002429 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 921889-80-7](/img/structure/B3002429.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, is a derivative of the pyrazolo[3,4-d]pyrimidine family. This family of compounds has been studied for their potential as anti-tumor agents, as well as for their ability to inhibit certain enzymes such as cathepsins B and K, which are involved in various physiological and pathological processes.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves a series of cyclocondensation reactions. For instance, an efficient method to obtain a precursor, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, was developed using condensation reactions of 4-methylbenzenesulfonylhydrazide with ethyl 2-cyano-3-ethoxyacrylate . Further cyclocondensation reactions with various reagents such as urea, thiourea, and hydrazine hydrate analogues can lead to a diverse array of pyrazolo[3,4-d]pyrimidine derivatives . Similarly, novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides were synthesized from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate through cyclocondensation, hydrolysis, and amidation steps .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structure of one of the precursor compounds was confirmed by X-ray crystallography, which provides a detailed view of the molecular conformation and arrangement . The specific compound of interest would likely have a similar fused ring system with additional substituents, such as the 2-fluorobenzyl group and the cyclopropanecarboxamide moiety, which could affect its molecular interactions and biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the functional groups attached to the core structure. The presence of amino groups, ester functionalities, and other substituents allows for further chemical modifications, such as amidation reactions, which are used to produce the final carboxamide derivatives . These reactions are crucial for the synthesis of compounds with potential biological activity and for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide are not detailed in the provided papers, related compounds in the pyrazolo[3,4-d]pyrimidine family generally exhibit properties that make them suitable for biological studies. These properties include solubility in common organic solvents, stability under physiological conditions, and the ability to interact with biological targets such as enzymes . The inhibition of cathepsins B and K by similar compounds suggests that they can penetrate cellular membranes and engage with intracellular proteins .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is involved in the synthesis of novel pyrazolopyrimidines derivatives. These compounds show potential as anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and allergic reactions. This implies their use in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).
Anticonvulsant Activity
- Pyrazolopyrimidines, including analogues of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, have been studied for their anticonvulsant properties. These compounds have shown varied effectiveness in preventing seizures in animal models (Kelley et al., 1995).
Solid-Phase Synthesis Method
- A solid-phase synthetic method has been developed for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, which are based on this compound's scaffold. This method is significant for the production of compound libraries for pharmaceutical research (Heo & Jeon, 2017).
Novel Synthesis and Anticancer Activity
- New pyrazolo[3,4-d]pyrimidine analogues of this compound have been synthesized and evaluated for their anticancer activity. One of the compounds demonstrated significant in vitro cell growth inhibitory activity, indicating the potential for cancer treatment (Taylor & Patel, 1992).
Enzymatic Activity Studies
- The compound has been used in the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, which showed a potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests potential applications in biotechnology or biofuel production (Abd & Awas, 2008).
Wirkmechanismus
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is present in various cell types, including the smooth muscle cells of blood vessels, and is activated by the endogenous ligand nitric oxide (NO) .
Mode of Action
The compound binds to the sGC and stimulates the production of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), in the absence of NO . It also stabilizes the NO-sGC binding and enhances the effect of endogenous NO on cGMP production .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP production mediate various physiological and tissue-protective effects. These include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .
Result of Action
The stimulation of sGC and the increase in cGMP production result in various physiological effects. These effects include vasorelaxation and inhibition of smooth muscle proliferation, which could potentially be beneficial in conditions such as chronic heart failure .
Eigenschaften
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-15-4-2-1-3-13(15)10-23-11-21-16-14(18(23)26)9-22-24(16)8-7-20-17(25)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEGRBMJQOWFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

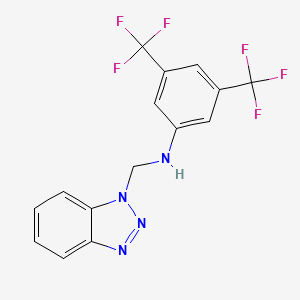
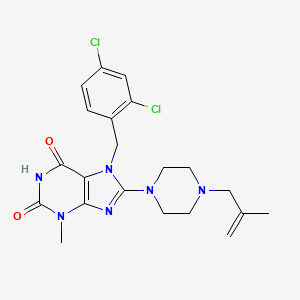


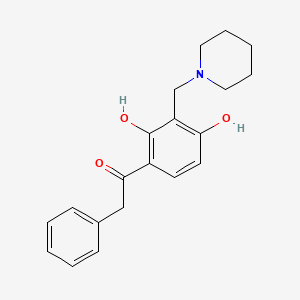
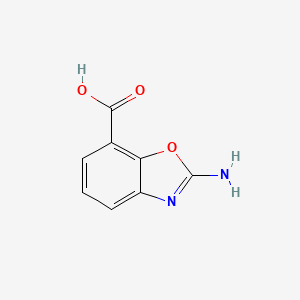
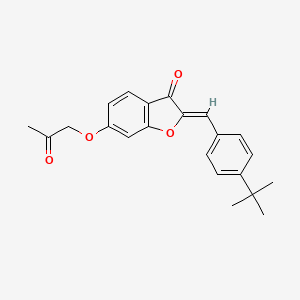
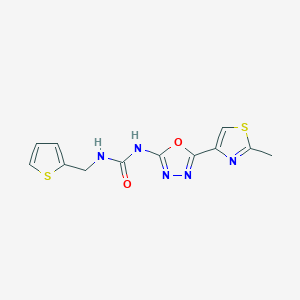
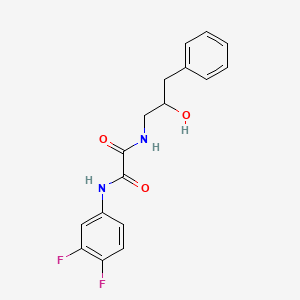
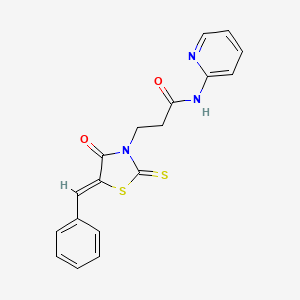
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
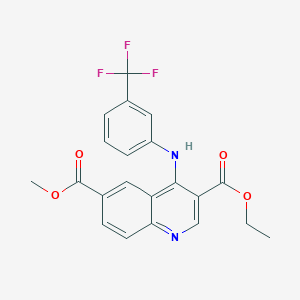
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)
